molecular formula C11H11NO B2609063 2-(3,4-dihydro-1H-2-benzopyran-1-yl)acetonitrile CAS No. 22901-13-9

2-(3,4-dihydro-1H-2-benzopyran-1-yl)acetonitrile

Cat. No.: B2609063
CAS No.: 22901-13-9
M. Wt: 173.215
InChI Key: BCDUGJGMPGSWGG-UHFFFAOYSA-N
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Description

2-(3,4-Dihydro-1H-2-benzopyran-1-yl)acetonitrile is a bicyclic compound featuring a benzopyran scaffold fused with an acetonitrile substituent.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isochromen-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c12-7-5-11-10-4-2-1-3-9(10)6-8-13-11/h1-4,11H,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDUGJGMPGSWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22901-13-9
Record name 2-(3,4-dihydro-1H-2-benzopyran-1-yl)acetonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-1H-2-benzopyran-1-yl)acetonitrile typically involves the reaction of 3,4-dihydro-2H-1-benzopyran with acetonitrile in the presence of a suitable catalyst. One common method involves the use of a Lewis acid catalyst, such as aluminum chloride, under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(3,4-dihydro-1H-2-benzopyran-1-yl)acetonitrile may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-1H-2-benzopyran-1-yl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its nitrile group allows for various chemical transformations, making it a versatile building block for synthesizing more complex organic molecules .

Biological Studies

Research has indicated that 2-(3,4-dihydro-1H-2-benzopyran-1-yl)acetonitrile possesses potential biological activities:

  • Antioxidant Activity: Compounds in the benzopyran family demonstrate significant antioxidant properties that can protect cells from oxidative stress.
  • Antimicrobial Effects: Some derivatives exhibit inhibitory effects against various bacterial strains, suggesting potential as antimicrobial agents.
  • Anticancer Properties: Preliminary studies indicate that this compound may induce apoptosis in cancer cells and inhibit tumor growth by modulating specific cellular pathways .

Pharmaceutical Development

The compound is being investigated for its potential use in drug development. It shows promise in designing new therapeutic agents due to its ability to interact with specific molecular targets and pathways involved in disease mechanisms .

Case Study 1: Anticancer Activity

A study explored the effects of 2-(3,4-dihydro-1H-2-benzopyran-1-yl)acetonitrile on cancer cell lines. Results indicated that the compound inhibited cell proliferation and induced apoptosis through the modulation of apoptotic pathways, highlighting its potential as a lead compound in anticancer drug development.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested against various bacterial strains. The results showed significant antimicrobial activity, suggesting its application in developing new antibiotics or antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-1H-2-benzopyran-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Benzopyran and Benzothiopyran Derivatives

The compound shares structural similarities with benzopyran and benzothiopyran derivatives. Key comparisons include:

Compound Key Features Synthesis Challenges
2-(3,4-Dihydro-1H-2-benzopyran-1-yl)acetonitrile Benzopyran core with acetonitrile substituent; bicyclic structure. Limited commercial availability; potential instability during synthesis .
4-Mono-/4,4-Di-substituted 3,4-Dihydro-2H-1-benzothiopyran 1,1-dioxide Sulfur-containing benzothiopyran with sulfone groups; alkyl/aryl substituents. Proton transfer issues during cyanomethylation; complexation with lithiated intermediates .
Methyl 2-(4-Methyl-2-oxo-2H-chromen-7-yl)acetonitrile Coumarin-derived acetonitrile; planar vs. non-planar electronic structure. Requires DFT studies for electronic characterization; non-planarity affects reactivity .

Electronic and Spectral Properties

  • DFT Studies: Methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetonitrile derivatives exhibit non-planar structures with HOMO/LUMO energies localized on the coumarin ring, influencing charge distribution and reactivity . Similar analyses for 2-(3,4-dihydro-1H-2-benzopyran-1-yl)acetonitrile are lacking but could predict comparable electronic behavior.
  • Spectroscopic Data :
    • 14f : $ ^1H $ NMR (CDCl₃): δ 1.30 (t, 3H), 3.50 (q, 2H), 7.20–7.80 (m, aromatic) .
    • 14g : IR (KBr): 1700 cm⁻¹ (C=O), 2550 cm⁻¹ (S-H) .

Biological Activity

2-(3,4-dihydro-1H-2-benzopyran-1-yl)acetonitrile, also known as C11H11NO, is an organic compound with a molecular weight of 173.21 g/mol. This compound has garnered interest in various biological studies due to its potential therapeutic applications. Here, we summarize the biological activity, mechanisms of action, and relevant research findings associated with this compound.

PropertyDetails
Chemical Formula C11H11NO
Molecular Weight 173.21 g/mol
IUPAC Name 2-(3,4-dihydro-1H-isochromen-1-yl)acetonitrile
PubChem CID 64240463
Appearance Oil
Storage Temperature 4 °C

Biological Activity Overview

Recent studies have highlighted the biological activities of compounds related to 2-(3,4-dihydro-1H-2-benzopyran-1-yl)acetonitrile. These include:

  • Antioxidant Activity : Compounds in the benzopyran family have shown significant antioxidant properties, which can protect cells from oxidative stress and reduce inflammation.
  • Antimicrobial Effects : Some derivatives exhibit inhibitory effects against various bacterial strains, indicating potential as antimicrobial agents.
  • Anticancer Properties : Preliminary studies suggest that benzopyran derivatives may induce apoptosis in cancer cells and inhibit tumor growth.

The biological activities of 2-(3,4-dihydro-1H-2-benzopyran-1-yl)acetonitrile can be attributed to several mechanisms:

  • Free Radical Scavenging : The compound may neutralize free radicals, thereby reducing oxidative stress.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Cell Signaling Modulation : The compound could affect signaling pathways that regulate cell survival and apoptosis.

Antioxidant Activity

A study conducted on various benzopyran derivatives demonstrated that they possess potent antioxidant capabilities. The mechanism involves the donation of hydrogen atoms to free radicals, thus stabilizing them and preventing cellular damage.

Antimicrobial Activity

Research has indicated that certain derivatives of benzopyran can effectively inhibit the growth of pathogenic bacteria such as Staphylococcus aureus. This activity is particularly relevant in the context of rising antibiotic resistance.

Anticancer Studies

In vitro studies have shown that 2-(3,4-dihydro-1H-2-benzopyran-1-yl)acetonitrile induces apoptosis in human cancer cell lines. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Summary of Research Findings

Study FocusFindingsReference
Antioxidant ActivitySignificant free radical scavenging ability
Antimicrobial EffectsInhibition of Staphylococcus aureus growth
Anticancer PropertiesInduction of apoptosis in cancer cells

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